Rabacfosadine

Antiproliferative Activity Cell Selectivity EC50

Rabacfosadine is a mechanism-distinct, double-prodrug of PMEG engineered for lymphoid-selective intracellular activation—achieving a 127-fold proliferating-cell selectivity (EC50=135nM) vs. standard nucleoside analogues. With 79% overall response in canine lymphoma monotherapy and an evidence-based alternating protocol with doxorubicin (84% ORR, median PFI 194 days), it is an irreplaceable tool for translational oncology and target-validation studies. Generic substitution is pharmacokinetically invalid. Secure research-grade batch now.

Molecular Formula C21H35N8O6P
Molecular Weight 526.5 g/mol
CAS No. 859209-74-8
Cat. No. B1672341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRabacfosadine
CAS859209-74-8
Synonymsdiethyl N,N'-(((2-(2-amino-6-(cyclopropylamino)-9H-purin-9-yl)ethoxy)methyl)phosphonoyl)di-L-alaninate
GS-9219
rabacfosadine
VDC-1101
Molecular FormulaC21H35N8O6P
Molecular Weight526.5 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C)NP(=O)(COCCN1C=NC2=C(N=C(N=C21)N)NC3CC3)NC(C)C(=O)OCC
InChIInChI=1S/C21H35N8O6P/c1-5-34-19(30)13(3)27-36(32,28-14(4)20(31)35-6-2)12-33-10-9-29-11-23-16-17(24-15-7-8-15)25-21(22)26-18(16)29/h11,13-15H,5-10,12H2,1-4H3,(H2,27,28,32)(H3,22,24,25,26)/t13-,14-/m0/s1
InChIKeyANSPEDQTHURSFQ-KBPBESRZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Rabacfosadine (GS-9219, Tanovea) for Veterinary Oncology: Compound Overview and Procurement Baseline


Rabacfosadine (CAS 859209-74-8), sold under the brand name Tanovea, is a double prodrug of the acyclic nucleotide phosphonate analogue 9-(2-phosphonylmethoxyethyl)guanine (PMEG) [1]. Developed by Gilead Sciences as GS-9219 and later designated VDC-1101, this compound is specifically approved by the U.S. FDA for the treatment of lymphoma in dogs, receiving conditional approval in 2016 and full approval in 2021 [2][3]. The compound is formulated as a sterile, lyophilized powder for reconstitution and administration via 30-minute intravenous infusion at a standard dose of 1 mg/kg body weight every 21 days for up to 5 treatments [4].

Why In-Class Nucleotide Analogues Cannot Substitute for Rabacfosadine in Canine Lymphoma Protocols


Generic substitution with conventional nucleoside analogues such as gemcitabine, cytarabine, or clofarabine is pharmacokinetically invalid for rabacfosadine due to its unique double-prodrug architecture. Unlike standard nucleoside analogues that distribute broadly and rely on passive diffusion, rabacfosadine is specifically engineered as a lipophilic phosphoramidate prodrug of PMEG that undergoes sequential intracellular activation—first by hydrolysis to cPr-PMEDAP, then deamination to PMEG, and finally phosphorylation to the active chain-terminating metabolite PMEG diphosphate (PMEGpp) [1]. This activation pathway is preferentially executed in lymphoid cells with high intrinsic enzymatic activity, resulting in a 127-fold selectivity for proliferating cells (EC50 = 135 nM) over quiescent cells (EC50 = 17.2 μM), a differential not observed with gemcitabine or cytarabine [2]. Consequently, substitution would fail to achieve equivalent lymphoid-targeted intracellular PMEGpp concentrations, potentially compromising antitumor efficacy while increasing systemic off-target exposure.

Rabacfosadine Comparative Performance Evidence: Quantified Differentiation from Alternatives for Canine Lymphoma


Lymphoid Cell Proliferation Selectivity: Rabacfosadine vs. Quiescent Cell Baseline

Rabacfosadine demonstrates profound selectivity for actively dividing lymphoid cells, a property central to its therapeutic window. In XTT metabolic assays comparing proliferating versus quiescent cells, rabacfosadine exhibited a 127-fold difference in EC50 values [1]. This quantitative selectivity is mechanistically linked to the compound's requirement for intracellular enzymatic activation, which occurs preferentially in rapidly dividing lymphoid cells with high nucleotide metabolic activity [1]. By contrast, conventional nucleoside analogues such as cytarabine and gemcitabine lack this degree of proliferation-dependent selectivity, distributing activity across both dividing and resting cell populations [2].

Antiproliferative Activity Cell Selectivity EC50 Nucleotide Analogue Canine Lymphoma

Monotherapy Response Rate: Rabacfosadine in Spontaneous Canine Non-Hodgkin's Lymphoma

In a phase I/II trial of 38 pet dogs with naturally occurring non-Hodgkin's lymphoma, rabacfosadine monotherapy achieved an overall antitumor response rate of 79% as measured by tumor size reduction using RECIST criteria, with 61% complete responses and 18% partial responses [1][2]. Responses occurred in both previously untreated dogs and dogs with chemotherapy-refractory disease [1]. The median remission durations observed compare favorably with other monotherapies evaluated in dogs with non-Hodgkin's lymphoma, though direct comparator trials were not conducted [1]. Notably, the response rate was substantiated by PET/CT imaging with 3'-deoxy-3'-(18)F-fluorothymidine, showing significant decreases in lymphoid tissue uptake after treatment (P = 0.016) [1].

Canine Lymphoma Response Rate Monotherapy RECIST Criteria Veterinary Oncology

Alternating Protocol with Doxorubicin: Rabacfosadine vs. CHOP-Based Multi-Agent Standard of Care

In an open-label multicenter prospective clinical trial evaluating alternating rabacfosadine (RAB) and doxorubicin (DOX) in dogs with naïve multicentric lymphoma, the alternating RAB/DOX protocol achieved an overall response rate (ORR) of 84%, with 68% complete responses and 16% partial responses [1][2]. The median progression-free interval (PFI) was 194 days overall, and 216 days for dogs achieving complete response [1]. A clear advantage of the RAB/DOX alternating protocol over standard CHOP-based multi-agent protocols is the need for fewer and less frequent veterinary visits while achieving comparable progression-free intervals [2]. This represents a meaningful clinical differentiation in terms of treatment burden and owner compliance.

Canine Lymphoma Combination Chemotherapy Progression-Free Survival Doxorubicin CHOP Protocol

Placebo-Controlled Efficacy: Rabacfosadine vs. Placebo in Randomized Double-Blind Trial

In a multicenter, randomized, double-blinded, placebo-controlled study of rabacfosadine in dogs with lymphoma, RAB administered every 21 days for up to 5 treatments demonstrated statistically significant antitumor efficacy as compared to placebo [1][2]. One month after the last treatment, 33% of RAB-treated dogs remained progression-free [2]. This placebo-controlled evidence formed the basis for FDA conditional and full approval, establishing a level of evidence that is uncommon in veterinary oncology and absent for many conventional chemotherapy agents used off-label in canine lymphoma.

Canine Lymphoma Randomized Controlled Trial Placebo Comparison Antitumor Efficacy FDA Approval

Dose-Response in Relapsed Canine B-Cell Lymphoma: Optimized Dosing Evidence

A study evaluating rabacfosadine at two different doses (0.82 mg/kg vs. 1.0 mg/kg) every 21 days in dogs with relapsed B-cell lymphoma demonstrated that both dose levels were effective, with the 1.0 mg/kg dose showing a more favorable efficacy profile [1]. Adverse events were similar between the two doses and included hematologic, gastrointestinal, dermatologic, and pulmonary events. One dog developed grade 5 pulmonary fibrosis; otherwise, adverse events resolved with supportive treatment [1]. The study concluded that rabacfosadine is a generally well-tolerated, effective chemotherapy option for dogs with relapsed B-cell lymphoma, providing evidence to support its use as rescue therapy after failure of first-line protocols [1].

Relapsed Lymphoma B-Cell Lymphoma Dose Optimization Rescue Therapy Canine Oncology

Intracellular Active Metabolite Delivery: Rabacfosadine Pharmacokinetic Differentiation

The pharmacokinetic profile of rabacfosadine is distinguished by its ability to achieve high and prolonged intracellular concentrations of the cytotoxic metabolite PMEG diphosphate (PMEGpp) in peripheral blood mononuclear cells, despite having a short plasma half-life of the parent prodrug [1]. Critically, this intracellular accumulation of PMEGpp occurs in the absence of detectable plasma PMEG, indicating that the active metabolite is generated and retained within lymphoid cells rather than circulating systemically [1][2]. This pharmacokinetic property is a direct consequence of the double-prodrug design and is not observed with conventional nucleoside analogues such as gemcitabine, whose active metabolites are generated systemically.

Pharmacokinetics Prodrug Activation PMEG Diphosphate Intracellular Retention Lymphoid Targeting

Rabacfosadine in Canine Lymphoma: Evidence-Driven Application Scenarios for Clinical and Research Procurement


First-Line Monotherapy for Canine Lymphoma in Settings Where Multi-Agent CHOP Is Not Feasible

Rabacfosadine monotherapy is appropriate for first-line treatment of canine intermediate to large cell lymphoma when client factors (financial constraints, visit frequency limitations, owner compliance concerns) preclude the use of multi-agent CHOP protocols. The 79% overall response rate with 61% complete responses in monotherapy trials [1] and the demonstrated efficacy across three prospective clinical trials in previously untreated dogs [2] provide evidence that single-agent rabacfosadine offers meaningful antitumor activity with a dosing schedule of once every 3 weeks for 5 treatments, substantially reducing the treatment burden compared to weekly CHOP visits. This application scenario is directly supported by the randomized placebo-controlled trial demonstrating statistically significant antitumor efficacy versus placebo [3].

Alternating Protocol with Doxorubicin as CHOP Alternative for Naïve Multicentric Lymphoma

For treatment-naïve dogs with multicentric lymphoma where owners desire multi-agent efficacy but wish to minimize treatment visits, alternating rabacfosadine (weeks 0, 6, 12) with doxorubicin (weeks 3, 9, 15) provides an evidence-based alternative to CHOP. This protocol achieved an 84% overall response rate with a median progression-free interval of 194 days, comparable to DOX-based multi-agent protocols but with significantly fewer and less frequent veterinary visits [4]. The different mechanisms of action between rabacfosadine (PMEGpp-mediated DNA chain termination) and doxorubicin (topoisomerase II inhibition) provide a scientific rationale for the alternating schedule and potential to mitigate resistance development [4].

Rescue Therapy for Relapsed Canine B-Cell Lymphoma Following CHOP Failure

Rabacfosadine at 1.0 mg/kg every 21 days is a validated rescue option for dogs with relapsed B-cell lymphoma that have progressed after first-line CHOP or other standard protocols. The dose-response study in the relapsed setting demonstrated that rabacfosadine is effective and generally well-tolerated as salvage therapy, with adverse events (hematologic, gastrointestinal, dermatologic) typically resolving with supportive care [5]. This application is further supported by the initial phase I/II data showing responses in chemotherapy-refractory non-Hodgkin's lymphoma cases [1], establishing rabacfosadine as a mechanistically distinct option that does not exhibit cross-resistance with standard alkylating agents or anthracyclines.

Translational Research Model for Human Non-Hodgkin's Lymphoma and Hematologic Malignancies

For academic and pharmaceutical research programs, rabacfosadine in the pet dog spontaneous lymphoma model provides a validated large-animal translational platform for evaluating nucleotide analogue prodrug strategies in naturally occurring NHL. The compound's well-characterized pharmacokinetic profile—specifically, high intracellular PMEGpp accumulation in lymphoid cells with negligible plasma PMEG [6]—makes it an informative tool compound for studying lymphoid-selective prodrug delivery and intracellular activation mechanisms. The 127-fold selectivity for proliferating versus quiescent cells [7] and the availability of PET/CT imaging biomarkers (3'-deoxy-3'-(18)F-fluorothymidine uptake) to monitor response [1] further support its utility in translational oncology research, as recognized by the compound's progression to human clinical evaluation in relapsed/refractory CLL [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Rabacfosadine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.